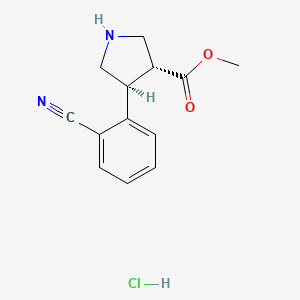

trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate HCl

Descripción

trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate HCl is a pyrrolidine-based compound featuring a 2-cyanophenyl substituent at the 4-position and a methyl ester group at the 3-position. This compound is part of a broader class of pyrrolidine carboxylates, which are widely studied for their applications in medicinal chemistry, particularly as intermediates in drug discovery .

Key structural attributes include:

- Pyrrolidine ring: A five-membered saturated nitrogen heterocycle, contributing to conformational rigidity.

- 2-Cyanophenyl group: A strong electron-withdrawing substituent that enhances polarity and may influence binding affinity in biological systems.

- Methyl ester moiety: Enhances solubility and serves as a common prodrug strategy for carboxylic acids.

Propiedades

Fórmula molecular |

C13H15ClN2O2 |

|---|---|

Peso molecular |

266.72 g/mol |

Nombre IUPAC |

methyl (3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)12-8-15-7-11(12)10-5-3-2-4-9(10)6-14;/h2-5,11-12,15H,7-8H2,1H3;1H/t11-,12+;/m1./s1 |

Clave InChI |

OHQAUZRCLNMWQS-LYCTWNKOSA-N |

SMILES isomérico |

COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2C#N.Cl |

SMILES canónico |

COC(=O)C1CNCC1C2=CC=CC=C2C#N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the pyrrolidine ring.

Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound

Industrial Production Methods

Industrial production of trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced with other functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Nucleophiles like amines, alcohols; solvents like ethanol or methanol

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives

Aplicaciones Científicas De Investigación

Trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The 2-cyanophenyl group distinguishes this compound from analogs with alternative aryl substituents. Below is a comparative analysis of key analogs:

Key Observations :

Crystallographic and Conformational Analysis

- Hydrogen Bonding: The cyano group’s ability to act as a hydrogen-bond acceptor (via the nitrile nitrogen) may influence crystal packing, as discussed in Etter’s graph set analysis () .

- Ring Puckering : The trans configuration of the pyrrolidine ring likely adopts a specific puckering geometry, which can be quantified using Cremer-Pople coordinates () .

Actividad Biológica

Trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a cyanophenyl group and a carboxylate moiety. Its hydrochloride form enhances solubility, which is crucial for biological assays. The structural formula can be represented as follows:

The biological activity of trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate HCl is primarily attributed to its interaction with various molecular targets within cells. The presence of the cyanophenyl group likely influences its binding affinity to specific receptors or enzymes, potentially modulating pathways involved in cell growth, apoptosis, and inflammation.

Anticancer Properties

Research indicates that trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate HCl exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects comparable to established chemotherapeutic agents.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 5.2 | |

| MCF-7 | 4.8 | |

| A549 | 6.0 |

These results suggest that the compound may induce apoptosis through mechanisms such as the modulation of Bcl-2 family proteins and activation of caspases.

Antimicrobial Activity

In addition to its anticancer properties, trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate HCl has been investigated for antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against a range of bacterial strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Studies

A notable study focused on the compound's role in enhancing the efficacy of existing anticancer therapies. In murine models of hepatocellular carcinoma, trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate HCl was shown to augment the effects of sorafenib, a common treatment for liver cancer. This synergy was attributed to the compound's ability to downregulate ABC transporters, which are often implicated in drug resistance.

Table 3: Effects on Drug Resistance Markers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.